molecular formula C15H12ClN3S2 B14740080 N-(6-Chloro-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)thiourea CAS No. 1819-50-7

N-(6-Chloro-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)thiourea

Cat. No.: B14740080
CAS No.: 1819-50-7
M. Wt: 333.9 g/mol
InChI Key: YBHWILVUCLDENH-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea: Similar structure but with a urea group instead of a thiourea group.

    N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea derivatives: Compounds with various substitutions on the benzothiazole or phenyl rings.

Uniqueness

N-(6-Chloro-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea group, in particular, can form strong hydrogen bonds and interact with various biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1819-50-7

Molecular Formula

C15H12ClN3S2

Molecular Weight

333.9 g/mol

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C15H12ClN3S2/c1-9-2-5-11(6-3-9)17-14(20)19-15-18-12-7-4-10(16)8-13(12)21-15/h2-8H,1H3,(H2,17,18,19,20)

InChI Key

YBHWILVUCLDENH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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